6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom and a dimethylthiophenyl group attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents through halogenation and subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a useful substrate for further functionalization through cross-coupling reactions.
Biology: Research has shown that quinoline derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is still under investigation, but its structural features suggest potential therapeutic applications.
Medicine: Quinoline derivatives have been explored for their potential use in treating various diseases. This compound, in particular, may be investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of novel materials with desirable properties.
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is not fully understood. it is hypothesized that its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylthiophenyl group may play a crucial role in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
6-Bromoquinoline-4-carboxylic acid: Lacks the dimethylthiophenyl group.
2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid: Lacks the bromine atom.
6-Bromo-2-(thiophen-3-yl)quinoline-4-carboxylic acid: Different thiophenyl group.
Uniqueness: The presence of both the bromine atom and the dimethylthiophenyl group in 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLRQIBWPQUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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